7-Methoxybenzo[b]thiophene
Overview
Description
7-Methoxybenzo[b]thiophene is a chemical compound with the CAS Number 88791-08-6 . Its molecular weight is 164.23 and its IUPAC name is 1-benzothien-7-yl methyl ether .
Synthesis Analysis
The synthesis of 7-Methoxybenzo[b]thiophene involves several steps. One method involves the successive demethylation and decarboxylation of 7-methoxybenzo[b]thiophene-2-carboxylic acid, which provides a convenient route to 7-hydroxybenzo[b]thiophene . Another method involves the reaction of 2-mercapto-3-methoxybenzaldehyde with chloramine to provide a simple synthesis of 7-methoxy-1,2-benzisothiazole .Molecular Structure Analysis
The molecular structure of 7-Methoxybenzo[b]thiophene is represented by the linear formula C9H8OS . The InChI code for this compound is 1S/C9H8OS/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3 .Chemical Reactions Analysis
7-Methoxybenzo[b]thiophene undergoes bromination and nitration at the 4-position . The structure of the 4-bromo compound is confirmed by an unambiguous synthesis . When 2-mercapto-3-methoxybenzonitrile, obtained from the corresponding 2-hydroxy compound, is treated with chloropropanone, it gives 2-acetyl-3-amino-7-methoxybenzo[b]thiophene .Scientific Research Applications
Substitution Reactions
7-Methoxybenzo[b]thiophene is a significant compound in the field of chemical synthesis, particularly in substitution reactions. Clarke, Scrowston, and Sutton (1973) explored its bromination, nitration, and other reactions, revealing the production of 7-substituted products (Clarke, Scrowston, & Sutton, 1973). Similarly, Ricci, Balucani, and Buu‐Hoï (1967) focused on its formylation, highlighting the formation of 7-formyl-4-methoxybenzo[b]thiophene (Ricci, Balucani, & Buu‐Hoï, 1967).
Electrophilic Substitution
Electrophilic substitution reactions of 4-methoxybenzo[b]thiophene were studied by Campaigne, Dinner, and Haseman (1971), revealing a preference for substitution in the 7-position (Campaigne, Dinner, & Haseman, 1971).
Crystal and Molecular Structures
The crystal and molecular structures of methoxybenzo[b]thiophenes were examined by Mullica et al. (1996), who used X-ray diffractometry to determine the structures, providing insights into their molecular arrangements (Mullica et al., 1996).
Synthesis of Derivatives
Rahman and Scrowston (1983) demonstrated the synthesis of various 7-methoxybenzo[b]thiophene derivatives, exploring routes to create hydroxy- or methoxy-derivatives, which are crucial in the synthesis of complex compounds (Rahman & Scrowston, 1983).
Photochromic Thieno-2H-Chromene Derivatives
Queiroz et al. (2000) synthesized photochromic thieno-2H-chromene derivatives from hydroxybenzo[b]thiophenes, highlighting the potential of 7-Methoxybenzo[b]thiophene derivatives in photochromic applications (Queiroz et al., 2000).
Antioxidant Activity
The antioxidant properties of 7-methoxybenzo[b]thiophene derivatives were evaluated by Queiroz, Ferreira, Calhelha, and Estevinho (2007), demonstrating their potential in pharmacological applications (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
properties
IUPAC Name |
7-methoxy-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWDZFRDYYQTFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454571 | |
Record name | 7-Methoxybenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxybenzo[b]thiophene | |
CAS RN |
88791-08-6 | |
Record name | 7-Methoxybenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88791-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxybenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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